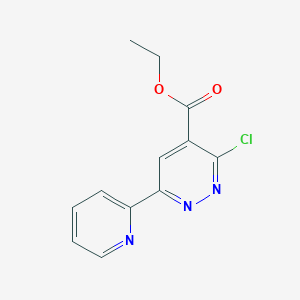

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate

Overview

Description

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2. It is related to the class of compounds known as pyridazines, which have been widely studied in drug molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate are not available in the search results, related compounds have been synthesized using various chemical reactions .

Scientific Research Applications

Drug Synthesis and Development

This compound serves as a crucial intermediate in the synthesis of various drug molecules. Its structure allows for the introduction of additional functional groups, making it versatile for creating a wide range of pharmacologically active derivatives. The imidazo[1,2-b]pyridazine scaffold, to which this compound belongs, is known for its biological activity and has been extensively studied in drug development .

Antifungal Applications

Derivatives of imidazo[1,2-b]pyridazine, which include Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate, have demonstrated antifungal properties. These compounds can be further explored for their potential to inhibit the growth of various fungal pathogens, contributing to the treatment of fungal infections .

Anti-Diabetic Activity

Research has indicated that certain imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic activity. By acting on specific biological targets, these compounds can potentially be used to manage blood glucose levels in diabetic patients .

Antiparasitic Properties

The structural framework of Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate allows for antiparasitic activity. This makes it a candidate for the development of treatments against parasitic infections .

Anti-Inflammatory and Anti-Proliferative Effects

Compounds with the imidazo[1,2-b]pyridazine core have shown anti-inflammatory and anti-proliferative effects. This suggests their use in the treatment of inflammatory diseases and as potential anticancer agents by inhibiting cell proliferation .

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate derivatives can be explored for their ability to inhibit acetylcholinesterase, which may lead to therapeutic applications in neurology .

Molecular Electrostatic Potential (MEP) Analysis

The compound’s molecular structure allows for MEP analysis, which is essential in understanding its reactivity, particularly the regions likely to undergo nucleophilic attack. This information is valuable in predicting the behavior of the compound in various chemical reactions .

Computational Chemistry and Density Functional Theory (DFT) Studies

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is used in computational studies to optimize molecular structures and predict properties using DFT. These studies are fundamental in rational drug design and understanding the compound’s interaction with biological targets .

Mechanism of Action

Target of Action

They have been studied as kinase inhibitors , acetylcholinesterase inhibitors , and ligands for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

Similar compounds may inhibit the activity of enzymes like kinases or acetylcholinesterase, or bind to ghb binding sites, altering the normal function of these targets .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Kinase inhibitors, for example, can affect signal transduction pathways, while acetylcholinesterase inhibitors can affect neurotransmission .

Result of Action

Similar compounds can have a variety of effects, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .

properties

IUPAC Name |

ethyl 3-chloro-6-pyridin-2-ylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-10(15-16-11(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUQTFKLDDCCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)

![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)

![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)

![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)

![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)

![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)

![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)